2-Fluoro-4'-methoxybenzophenone
Overview
Description
2-Fluoro-4’-methoxybenzophenone is an aromatic ketone with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 4’-position on the benzophenone structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzophenones, the class of compounds to which it belongs, are known to interact with various biological targets, including proteins and enzymes, depending on their specific substitutions .
Mode of Action
Benzophenones are known to undergo various reactions, including free radical bromination and nucleophilic substitution . The presence of a fluorine atom and a methoxy group on the benzophenone structure could influence these reactions, potentially leading to unique interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Fluoro-4’-methoxybenzophenone, it is recommended to prevent further spillage or leakage if safe to do so and avoid discharging the chemical into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the following steps :
Reactants: Dichloroethane, m-fluoroanisole, aluminum trichloride, and acetyl chloride.
Industrial Production Methods: Industrial production methods for 2-Fluoro-4’-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzophenones.
Oxidation: Formation of 2-Fluoro-4’-methoxybenzoic acid.
Reduction: Formation of 2-Fluoro-4’-methoxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-4’-methoxybenzophenone has diverse applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and UV absorbers.
Comparison with Similar Compounds
- 4-Methoxybenzophenone
- 2-Fluorobenzophenone
- 4-Fluorobenzophenone
Comparison: 2-Fluoro-4’-methoxybenzophenone is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. Compared to 4-Methoxybenzophenone, the fluorine atom in 2-Fluoro-4’-methoxybenzophenone enhances its electron-withdrawing capability, affecting its reactivity and stability. Similarly, the methoxy group provides additional sites for chemical modification, making it more versatile than 2-Fluorobenzophenone and 4-Fluorobenzophenone.
Properties
IUPAC Name |
(2-fluorophenyl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAARNGQBDUHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382523 | |
Record name | 2-Fluoro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66938-29-2 | |
Record name | 2-Fluoro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66938-29-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.